molecular formula C9H9ClFN B2684044 (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride CAS No. 2567503-81-3

(2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride

Cat. No.: B2684044
CAS No.: 2567503-81-3
M. Wt: 185.63
InChI Key: ZQEYQQTUDDPANI-UHFFFAOYSA-N
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Description

(2-Ethynyl-5-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring an ethynyl group at the 2-position and a fluorine atom at the 5-position of the phenyl ring. The hydrochloride salt enhances its stability and solubility for pharmacological applications. The ethynyl group may confer unique electronic and steric effects, influencing reactivity, binding affinity, and metabolic stability compared to other aryl methanamines .

Properties

IUPAC Name

(2-ethynyl-5-fluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN.ClH/c1-2-7-3-4-9(10)5-8(7)6-11;/h1,3-5H,6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEYQQTUDDPANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride involves several steps:

    Starting Material: The synthesis begins with the preparation of 2-ethynyl-5-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source.

    Hydrochloride Formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon for selective reduction.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification: Techniques such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Saturated amines.

    Substitution Products: Various substituted phenylmethanamines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
The compound has been investigated for its role as a metabotropic glutamate receptor antagonist. Specifically, it acts as a negative allosteric modulator of the mGluR5 receptor, which is implicated in several neurological disorders. These include anxiety, depression, Fragile-X syndrome, autism spectrum disorders, and Parkinson's disease. The modulation of mGluR5 activity can help in reducing symptoms associated with these conditions, making this compound a candidate for therapeutic development .

Structure-Activity Relationship Studies:
Research has shown that modifications to the compound's structure can significantly influence its pharmacological activity. For example, studies have highlighted how different substitutions on the phenyl ring affect receptor binding and agonist potency at various serotonin receptors . This insight is crucial for designing more effective drugs based on this scaffold.

Organic Synthesis

Building Block for Complex Molecules:
(2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride serves as an essential building block in organic synthesis. It can be utilized in the preparation of more complex organic compounds through various chemical reactions such as oxidation and substitution . The versatility of this compound makes it valuable for chemists aiming to synthesize novel materials or pharmaceuticals.

Biological Research

Enzyme Interaction Studies:
The compound has potential applications in studying enzyme interactions and metabolic pathways. Its fluorine atom contributes to enhanced metabolic stability and bioavailability, making it an ideal candidate for investigating biological processes at the molecular level .

Cell Culture Applications:
In cell culture studies, this compound can be employed to analyze cellular responses to drug treatments or to study gene expression changes in response to receptor modulation . This application is particularly relevant in cancer research, where understanding cellular mechanisms can lead to better therapeutic strategies.

Material Science

Functional Materials Development:
The unique properties of this compound allow it to be incorporated into functional materials. Its ability to participate in cross-coupling reactions makes it useful in developing polymers or other materials with specific electronic or optical properties . This aspect opens avenues for research into advanced materials for electronics or photonics.

Case Studies and Research Findings

Application AreaFindingsReferences
Medicinal ChemistryEffective antagonist for mGluR5 receptor; potential treatment for anxiety and depression
Organic SynthesisServes as a versatile building block for complex organic compounds
Biological ResearchUseful in enzyme interaction studies; enhances metabolic stability
Material ScienceApplicable in developing functional materials with unique electronic properties

Mechanism of Action

The mechanism of action of (2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

    Pathways Involved: The compound may influence biochemical pathways related to neurotransmission, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Methanamine Hydrochlorides

Structural Analogues and Substituent Effects

The following table compares key structural features and available data for (2-Ethynyl-5-fluorophenyl)methanamine hydrochloride and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Data/Applications Source Evidence
(2-Ethynyl-5-fluorophenyl)methanamine HCl 2-ethynyl, 5-F Not provided Hypothesized CNS activity (structural inference) N/A
[2-(3-Methylbutoxy)phenyl]methanamine HCl 2-(3-methylbutoxy) Not provided NMR data in methanol-d4
(6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine HCl Thieno-pyran ring 184.08 (free base) HRMS: [M+H]+ 184.0800; TAAR1 agonist candidate
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 4-chlorophenyl-thiazole 261.17 Catalytic applications; mp 268°C
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine HCl 5-Cl, 2-F, ethanamine backbone 173.62 Chiral building block; storage: room temp
Key Observations:
  • Steric Considerations: The ethynyl group may hinder rotational freedom, affecting binding to biological targets compared to planar heterocycles like thiazole () or thieno-pyran () .
  • Chirality : Unlike the racemic sertraline hydrochloride () or chiral (R)-1-(5-Cl-2-F-phenyl)ethanamine HCl (), the target compound’s stereochemical configuration is unspecified but could influence pharmacological selectivity .

NMR and Spectroscopic Data

While direct NMR data for the target compound are absent, comparisons with structurally related compounds reveal trends:

  • 1H NMR Shifts : Methanamine protons in similar compounds (e.g., 2k, 2l in ) resonate between δ 3.1–4.2 ppm, influenced by substituent electronic effects .
  • 13C NMR : Aromatic carbons adjacent to fluorine or ethynyl groups typically show deshielding (e.g., δ 120–135 ppm in ), whereas aliphatic carbons near the amine group appear at δ 40–55 ppm .

Biological Activity

(2-Ethynyl-5-fluorophenyl)methanamine;hydrochloride, with the CAS number 2567503-81-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an ethynyl group attached to a fluorophenyl ring, which is indicative of its potential interactions with various biological targets. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

1. Pharmacological Properties

Research indicates that this compound exhibits significant activity against various biological targets. Preliminary studies suggest its potential as an inhibitor of monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism.

Table 1: Inhibitory Potency Against MAO Isoforms

CompoundTargetIC50 (µM)Reference
This compoundMAO A1.35
MAO B0.51

The mechanism by which this compound exerts its biological effects likely involves competitive inhibition at the active sites of MAO enzymes. The presence of the ethynyl and fluorine substituents may enhance binding affinity and selectivity towards these enzymes.

Case Study 1: Inhibition of MAO Enzymes

In a study aimed at evaluating novel inhibitors of MAO, this compound was tested alongside other derivatives. The results demonstrated that this compound displays a preferential inhibition profile towards MAO B compared to MAO A, indicating its potential therapeutic applications in treating conditions like depression and Parkinson's disease where MAO B is implicated.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in cellular models of neurodegeneration. Results showed that treatment with this compound resulted in reduced apoptosis in neuronal cells exposed to oxidative stress, suggesting its utility as a neuroprotective agent.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is critical for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring significantly impact its inhibitory potency against MAO isoforms.

Table 2: SAR Insights

Substituent TypeEffect on Activity
Ethynyl GroupEnhances binding affinity
Fluorine AtomIncreases selectivity
Alkyl SubstituentsModulate lipophilicity

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